3,4,5-Trifluoroaniline
Overview
Description
3,4,5-Trifluoroaniline (CAS number 163733-96-8) is an aniline building block with three fluorine atoms at 3-, 4-, and 5-positions . It is often used as an electron-deficient aniline for substrate scope study in organic synthesis .
Synthesis Analysis
3,4,5-Trifluoroaniline can be prepared from pentafluoroacetanilide, via catalytic hydrodefluorination . It may be used to synthesize various compounds such as (E)-1-(2-nitrophenyl)-2-(3,4,5-trifluorophenyl)diazene .Molecular Structure Analysis
The molecular formula of 3,4,5-Trifluoroaniline is C6H4F3N . The InChI string is InChI=1S/C6H4F3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 .Chemical Reactions Analysis
3,4,5-Trifluoroaniline may be used to synthesize: (E)-1-(2-nitrophenyl)-2-(3,4,5-trifluorophenyl)diazene . Other potential reactions are not specified in the available resources.Physical And Chemical Properties Analysis
The molecular weight of 3,4,5-Trifluoroaniline is 147.10 g/mol . It has a density of 1.4±0.1 g/cm³ . The boiling point is 200.4±35.0 °C at 760 mmHg . The vapor pressure is 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.7±3.0 kJ/mol . The flash point is 82.4±18.7 °C .Scientific Research Applications
Thermophysical Property Data Analysis
Scientific Field
Application Summary
3,4,5-Trifluoroaniline is used in the generation of critically evaluated thermodynamic property data for pure compounds, with a primary focus on organics .
Methods of Application
These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Organic Synthesis
Scientific Field
Application Summary
3,4,5-Trifluoroaniline is often used as an electron-deficient aniline for substrate scope study in organic synthesis .
Methods of Application
The specific methods of application can vary widely depending on the particular synthesis being performed .
Results
The outcomes of these syntheses can also vary widely, but the use of 3,4,5-Trifluoroaniline often enables the creation of novel organic compounds .
Cytochrome P450 2E1/2A6-Selective Inhibition
Scientific Field
Application Summary
3,4,5-Trifluoroaniline and other halogenated anilines have been used to study Cytochrome P450 2E1/2A6-selective inhibition on metabolic activation of dimethylnitrosamine in human liver microsomes .
Methods of Application
This involves the use of 3,4,5-Trifluoroaniline in biochemical assays to study the inhibition of specific cytochrome P450 enzymes .
Results
The results of these studies can provide valuable insights into the metabolic processes involving these enzymes and potential strategies for their inhibition .
Synthesis of Diazene Derivatives
Application Summary
3,4,5-Trifluoroaniline may be used to synthesize (E)-1-(2-nitrophenyl)-2-(3,4,5-trifluorophenyl)diazene .
Results
Electron Deficient Aniline for Substrate Scope Study
Application Summary
3,4,5-Trifluoroaniline is often used as an electron deficient aniline for substrate scope study in organic synthesis .
Results
Synthesis of 2,5-dibromo-3,4,5-trifluoroaniline
Application Summary
3,4,5-Trifluoroaniline may be used to synthesize 2,5-dibromo-3,4,5-trifluoroaniline .
Results
Synthesis of 3,4,5-trifluoro-2,6-diiodoaniline
Application Summary
3,4,5-Trifluoroaniline may be used to synthesize 3,4,5-trifluoro-2,6-diiodoaniline .
properties
IUPAC Name |
3,4,5-trifluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRDJHHKIJHJHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369320 | |
Record name | 3,4,5-Trifluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluoroaniline | |
CAS RN |
163733-96-8 | |
Record name | 3,4,5-Trifluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163733-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trifluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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